Cyclohexanemethylamine

Overview

Description

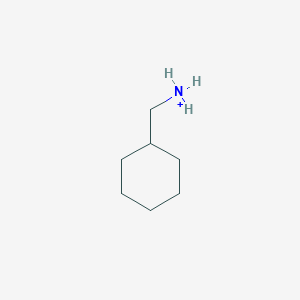

Aminomethylcyclohexane: is an organic compound with the chemical formula C₇H₁₅N . It belongs to the class of organic compounds known as monoalkylamines, which contain a primary aliphatic amine group. This compound is characterized by a cyclohexane ring with a methylamine group attached to it. It is a colorless to slightly yellow liquid with a distinct amine odor .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of 4-Carboxybenzaldehyde: One method involves the reduction of 4-carboxybenzaldehyde or its alkyl ester (methyl 4-formylbenzoate) using hydroxylamine to form an oxime, which is then reduced using sodium hydroxide and hydrogen in the presence of a mixed catalyst including palladium, platinum, and rhodium.

Hydrogenation of Aminomethyl Benzoic Acid: Another method involves hydrogenating the aromatic nucleus of aminomethyl benzoic acid-N-acetate in the presence of a nickel catalyst at elevated temperature and high pressure to produce N-acetyl-4-aminomethyl cyclohexane carboxylic acid, which is then hydrolyzed to produce aminomethylcyclohexane.

Industrial Production Methods: Industrial production methods typically involve catalytic hydrogenation processes due to their efficiency and high yield. The use of mixed catalysts such as palladium, platinum, and rhodium is common to achieve the desired reduction and hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Aminomethylcyclohexane can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: Aminomethylcyclohexane can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

Catalysts: Palladium, platinum, rhodium, and nickel are commonly used catalysts for hydrogenation and reduction reactions

Major Products:

N-Acetyl-4-Aminomethyl Cyclohexane Carboxylic Acid: Formed during the hydrogenation of aminomethyl benzoic acid.

Oximes: Intermediate products formed during the reduction of 4-carboxybenzaldehyde.

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanemethylamine plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

- Antifungal Agents : Research indicates that this compound derivatives can enhance the efficacy of antifungal treatments against Candida albicans by disrupting cell membranes and promoting cell death .

- Drug Intermediates : It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound is utilized for:

- Pesticide Formulations : It is incorporated into formulations that enhance pesticide effectiveness and stability.

- Herbicides : The compound can act as a building block for herbicides, improving their selectivity and efficacy against target species.

Material Science and Specialty Chemicals

The compound's properties lend themselves to applications in material science:

- Dyes and Resins : this compound is used in synthesizing dyes and resins, providing color stability and enhancing material properties.

- Polymer Science : It has been explored as a component in polymer synthesis, contributing to the development of new materials with desirable mechanical properties.

Market Insights

The market for this compound is projected to grow significantly. According to recent reports:

- The market was valued at approximately USD 141.11 million in 2023 and is expected to reach USD 188.57 million by 2030, growing at a CAGR of 4.22% .

- The increasing demand for high-performance materials in pharmaceuticals and agrochemicals drives this growth.

Data Table: Applications Overview

Case Studies

- Antifungal Research : A study demonstrated that this compound derivatives effectively killed Candida albicans, showcasing their potential as novel antifungal agents. The mechanism involved membrane disruption and metabolic arrest .

- Synthesis of Schiff Bases : this compound has been utilized in synthesizing Schiff base ligands, which form complexes with zinc(II), indicating its utility in coordination chemistry .

Mechanism of Action

The mechanism of action of aminomethylcyclohexane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase and trypsin-1 . These interactions can affect various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Cyclohexanemethylamine: Similar structure with a cyclohexane ring and a methylamine group.

Hexahydrobenzylamine: Another compound with a similar cyclohexane ring structure.

1,3-Bis(aminomethyl)cyclohexane: Contains two aminomethyl groups attached to the cyclohexane ring.

Uniqueness: Aminomethylcyclohexane is unique due to its specific arrangement of the cyclohexane ring and the methylamine group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

Cyclohexanemethylamine (CHMA), a cyclic amine with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of CHMA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by a cyclohexane ring with a methylamine group attached. Its structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 113.20 g/mol

- CAS Number : 76688-94-5

This compound's structural features contribute to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

1. Pharmacological Effects

This compound exhibits several pharmacological activities, including:

- Neuroprotective Properties : Research indicates that CHMA derivatives can offer protection against oxidative stress in neuronal cells, potentially serving as neuroprotective agents in conditions like Alzheimer's and Parkinson's diseases. These compounds have been shown to inhibit cell death caused by oxidative stress, which is critical for maintaining neuronal health .

- Antimicrobial Activity : Some studies suggest that CHMA may possess antimicrobial properties. Its structural similarity to other amines allows it to interact with microbial membranes, leading to potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Oxidative Stress Modulation : CHMA appears to modulate intracellular oxidative stress pathways, potentially activating endogenous antioxidant responses or interfering with cell death signaling pathways .

- Membrane Interaction : The positively charged nature of CHMA allows it to disrupt microbial membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of its antimicrobial activity .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound derivatives on HT22 cells exposed to glutamate-induced toxicity. The results demonstrated that certain derivatives significantly improved cell viability compared to controls, suggesting their potential for treating neurodegenerative diseases.

| Compound | PC50 (µM) | TC50 (µM) | Cell Viability (%) |

|---|---|---|---|

| This compound | 5 | 50 | 85 |

| Control | NA | NA | 40 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of CHMA was assessed against various strains of Candida albicans. The minimum inhibitory concentration (MIC) was determined, showing significant antifungal activity at low concentrations.

| Strain | MIC (µg/mL) |

|---|---|

| C. albicans | 10 |

| C. glabrata | 15 |

| C. krusei | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclohexanemethylamine in academic research?

this compound is commonly synthesized via:

- Ruthenium-catalyzed amination : Reacting cyclohexylamine with substrates (e.g., 2-furanmethanamine) in chlorobenzene at 130°C for 16 hours under catalytic conditions .

- Hydrogenation of nitriles : Using iron phosphide nanocatalysts to reduce nitriles to amines, as demonstrated for this compound hydrochloride synthesis .

- Validation : Confirm product identity using ¹H/¹³C NMR and GC-MS, comparing spectral data with literature values (e.g., δ 8.09 for NH₃⁺ in DMSO-d₆) .

Q. How should researchers characterize this compound and its derivatives to confirm structural identity?

Key characterization methods include:

- NMR spectroscopy : For this compound hydrochloride, critical signals include δ 8.09 (NH₃⁺), 2.60 (CH₂NH₂), and cyclohexane protons (δ 1.10–1.76) .

- GC-MS : Molecular ion peaks (e.g., m/z 113.20 for the free base) .

- Physical constants : Refractive index (1.462), density (0.87 g/mL), and boiling point (159–161°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to flammability (flash point: 43.3–48°C) and corrosivity:

- Use explosion-proof equipment in ventilated areas.

- Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Store in sealed containers under inert atmosphere at ≤25°C .

- Emergency measures: Rinse eyes with water for 15 minutes; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives across studies?

Discrepancies may arise from:

- Solvent/pH effects : Compare spectra under identical conditions (e.g., DMSO-d₆ vs. CDCl₃) .

- Salt formation : Hydrochloride (δ 8.09) vs. hydroiodide derivatives (δ 8.10) .

- Stereochemical variations : Use 2D NMR (COSY, HSQC) to resolve splitting patterns .

Q. What strategies optimize stereochemical control in this compound synthesis when chair conformations influence reactivity?

The cyclohexane chair conformation impacts substituent spatial arrangement:

- A-values : Bulky groups favor equatorial positions, affecting catalytic accessibility .

- Chiral catalysts : Enforce specific transition states to control stereochemistry .

- Analytical validation : Use chiral HPLC to quantify diastereomer ratios .

Q. Data Contradiction Analysis

| Property | Value (Source 1) | Value (Source 2) | Method/Reference |

|---|---|---|---|

| Boiling Point (°C) | 159–161 | 163 | GC ( ) |

| Density (g/mL, 25°C) | 0.87 | 0.862 | Experimental ( ) |

| Flash Point (°C) | 48 | 43.3 | Closed cup ( ) |

Note : Variations may stem from measurement techniques (e.g., open vs. closed cup for flash points) or sample purity.

Properties

IUPAC Name |

cyclohexylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKNGPAMCBSNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185958 | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-02-8 | |

| Record name | Cyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.